3-Aminotetrahydrofuran-3-carbonitrile

Beschreibung

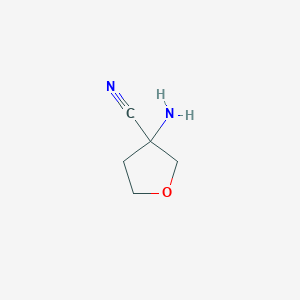

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-aminooxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-3-5(7)1-2-8-4-5/h1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESOQXQPWQVATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of Optically Pure Intermediates

A prominent method involves reacting optically pure compounds of general formula (IV) with compounds of formula (V) or their derivatives, as described in patent WO2008080891A2. This reaction sequence includes:

- Acylation of amines with activated carboxylic acids (e.g., acid halides or anhydrides).

- Use of solvents such as methylene chloride, chloroform, tetrahydrofuran, or dimethylformamide.

- Temperature control between -20°C and 200°C, preferably -10°C to 160°C.

- Optional cleavage of protecting groups to reveal the free amino functionality.

This method allows preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides with high optical purity, which can be further transformed into the nitrile derivative.

Enantiopure 3-Aminotetrahydrofuran via Chiral Pool Starting Materials

Another approach utilizes naturally occurring chiral amino acids (e.g., L- or D-amino acids) as starting materials to access enantiopure 3-aminotetrahydrofuran derivatives. This method benefits from:

- High optical purity retention due to avoidance of racemization.

- Economical and scalable processes.

- Use of biocatalytic transformations or chemical modifications to convert amino acids into the tetrahydrofuran framework.

For example, L-malic acid and L-methionine have been employed as chiral pools, though the latter involves expensive protecting groups such as trityl, which are less favored for large-scale synthesis.

Chemoenzymatic and Azide-Based Methods

Chemoenzymatic routes have been reported, involving enzymatic resolution or transformation of racemic tetrahydrofuran-3-carboxylic acid derivatives. However, some methods require handling hazardous intermediates like azides, which complicates scalability and safety.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| i) | Acylation | Amine (IV) + Activated acid (V) | Solvents: CH2Cl2, THF, DMF; Temp: -20 to 200°C |

| ii) | Protection/Deprotection | Use of amino protecting groups (e.g., Boc, Fmoc) | Cleavage under acidic or basic conditions |

| iii) | Resolution/Chiral Chromatography | Separation of racemic mixtures | Achieves high optical purity |

| iv) | Conversion to Nitrile | Functional group transformation (e.g., dehydration) | Specific reagents depend on intermediate |

Optical Purity and Enantiomeric Control

The stereochemistry at the 3-position of the tetrahydrofuran ring is crucial. Methods include:

- Use of optically active intermediates to ensure R- or S-configuration.

- Chemical resolution of racemic mixtures.

- Chiral chromatography techniques.

These approaches yield compounds with high enantiomeric excess, essential for pharmaceutical applications.

Advantages and Limitations of Current Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Pool Synthesis | High optical purity, economical | Lengthy sequences, expensive protecting groups |

| Acylation with Activated Acids | Versatile, scalable | Requires careful temperature and solvent control |

| Chemoenzymatic Routes | Selective, mild conditions | Handling of hazardous intermediates (azides) |

| Resolution and Chromatography | High purity products | Additional purification steps, cost-intensive |

Summary of Research Findings

- The patent WO2008080891A2 outlines a robust synthetic process featuring acylation and protecting group strategies to prepare substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides with high optical purity.

- Enantiopure 3-aminotetrahydrofuran can be synthesized via chiral pool methodologies using amino acids, offering scalability and environmental benefits, as detailed in patent US10421734B2.

- The choice of solvent, temperature, and protecting groups critically influences yield and stereochemical integrity.

- Resolution methods and chiral chromatography remain essential tools for obtaining enantiomerically pure products when racemic mixtures are formed.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminotetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction of the nitrile group can produce primary amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Aminotetrahydrofuran-3-carbonitrile is characterized by its unique tetrahydrofuran ring structure, which incorporates an amino group and a cyano group. This structural configuration imparts distinct chemical properties that are advantageous in various synthetic and biological contexts.

Medicinal Chemistry

- Antithrombotic Activity : Research indicates that this compound exhibits potential antithrombotic properties. It has been shown to inhibit thrombin and factor Xa, making it relevant for the development of anticoagulant therapies.

- Drug Design : The compound serves as a scaffold for designing new drugs, particularly those targeting serine proteases involved in coagulation pathways. Its ability to modulate enzyme activity is being explored for therapeutic applications in cardiovascular diseases .

Organic Synthesis

- Building Block : In organic synthesis, this compound acts as a crucial building block for synthesizing complex organic molecules. It is utilized in asymmetric synthesis as a chiral auxiliary, facilitating the creation of enantiomerically enriched compounds .

- Synthesis of Derivatives : Various derivatives of this compound can be synthesized through functional group transformations, allowing for the exploration of its reactivity and potential applications in different chemical contexts .

Case Study 1: Antithrombotic Research

A study investigated the efficacy of this compound derivatives in inhibiting thrombin activity. The results demonstrated that certain modifications to the compound enhanced its potency as an anticoagulant, suggesting potential applications in clinical settings for preventing thromboembolic disorders.

Case Study 2: Asymmetric Synthesis

In another research project, the compound was utilized as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study highlighted the efficiency of using this compound to achieve high enantiomeric excess (ee) in the final products, showcasing its importance in producing optically active compounds for pharmaceutical applications .

Wirkmechanismus

The mechanism by which 3-Aminotetrahydrofuran-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key analogs include:

Availability and Commercial Status

- This compound: Discontinued in some regions (e.g., 1g and 250mg batches), though still available through specialized suppliers .

- 5-Aminomethyl-furan-3-carbonitrile: In stock with same-day shipping, indicating higher commercial viability .

Biologische Aktivität

3-Aminotetrahydrofuran-3-carbonitrile (CAS No. 1354963-38-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure with an amino group and a carbonitrile functional group. Its molecular formula is C5H8N2O, and it has a molecular weight of approximately 112.13 g/mol. The presence of both amino and carbonitrile groups suggests potential for diverse biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (human breast cancer).

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells through specific pathways.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For instance, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which could be relevant for treating neurodegenerative diseases.

The mechanism of action involves binding to the active site of the enzyme, which may lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies have suggested that the compound can form stable complexes with target proteins, influencing their function and potentially altering signaling pathways associated with cell growth and survival.

Case Studies

- HepG2 Cell Line Study : A study conducted on HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study utilized an MTT assay to quantify cell viability post-treatment.

- MCF-7 Cell Line Study : Similar findings were reported in MCF-7 cells, where the compound demonstrated significant cytotoxicity at low micromolar concentrations. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-aminotetrahydrofuran-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of nitrile-containing precursors with amino-functionalized reagents under anhydrous conditions. For example, multi-step protocols may employ catalytic hydrogenation or acid-mediated ring closure. Key parameters include temperature control (e.g., 0–60°C), solvent selection (THF or acetonitrile), and purification via column chromatography using silica gel and ethyl acetate/hexane mixtures . Optimization requires monitoring intermediates using TLC and adjusting stoichiometry of amines/nitriles to minimize side products.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the tetrahydrofuran ring conformation and nitrile/amine group positions. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 148.59 for C₅H₉ClN₂O). Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NH₂ bends ~1600 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What solvents and conditions enhance the solubility and stability of this compound for in vitro studies?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility due to ionic interactions. For organic phases, dimethyl sulfoxide (DMSO) or methanol is preferred. Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) show decomposition above 60°C or in strongly acidic/basic conditions. Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. Molecular docking studies predict binding affinities with biological targets (e.g., enzymes). Compare frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity. Validate with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. How can contradictory spectral data (e.g., NMR shift discrepancies) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent-induced shifts. Use deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR to detect dynamic equilibria. 2D NMR (COSY, HSQC) clarifies coupling patterns. For ambiguous cases, synthesize isotopically labeled analogs (¹⁵N or ¹³C) or compare with crystallographic data .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound analogs?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Opt for low-temperature reactions and avoid protic solvents to suppress racemization .

Q. How does the steric and electronic environment of the tetrahydrofuran ring influence the compound’s bioactivity in kinase inhibition assays?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution at the 3-amino and 3-cyano positions. For example, bulky substituents on the tetrahydrofuran ring reduce binding to ATP pockets in kinases. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and correlate with electronic effects (Hammett σ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.